![molecular formula C9H8N2O2 B1506754 methyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate CAS No. 1353101-49-1](/img/structure/B1506754.png)
methyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate
Vue d'ensemble
Description
Chemical Reactions Analysis
The chemical reactions involving “Methyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate” are not explicitly detailed in the sources I found .Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate” are not explicitly detailed in the sources I found .Applications De Recherche Scientifique
Cancer Therapeutics: FGFR Inhibitors
The compound has been studied for its potential as a fibroblast growth factor receptor (FGFR) inhibitor . FGFRs play a crucial role in tumor development across various cancer types. Derivatives of 1H-pyrrolo[3,2-c]pyridine have shown potent inhibitory activity against FGFR1, 2, and 3, which are implicated in cancers such as breast, lung, prostate, bladder, and liver cancer . These inhibitors can block the FGFR signaling pathway, which is often abnormally activated in cancer cells, thereby inhibiting cell proliferation, migration, and invasion .
Synthesis of Bioactive Molecules
The synthesis of 1H-pyrrolo[3,2-c]pyridine derivatives is crucial for creating bioactive molecules with potential biomedical applications. These derivatives can be synthesized by reacting the starting material with R-substituted aldehyde to obtain compounds with significant biological activities . The versatility of this compound allows for the development of various molecules with desired properties for medical use.
Anticancer and Anti-arthritic Drug Development
Pyrrolo[3,2-c]pyridine derivatives have shown an inhibitory effect against FMS kinase, making them promising candidates for the development of drugs for cancer and arthritis . Their ability to interfere with key signaling pathways in these diseases makes them valuable for therapeutic research.
Analgesic Drug Mechanisms
Research has explored the use of 1H-pyrrolo[3,2-c]pyridine derivatives in pain management. These compounds are being investigated as prototypes for peripheral sodium channel NaV1.7 antagonists, which are crucial for developing new mechanisms to fight chronic pain .
Lead Compound Optimization
The low molecular weight and potent FGFR inhibitory activity of certain 1H-pyrrolo[3,2-c]pyridine derivatives make them appealing lead compounds for further optimization in drug development . Their structural properties facilitate modifications that can enhance their efficacy and specificity as therapeutic agents.
Targeting Signal Transduction Pathways
The FGF–FGFR axis involves signal transduction pathways that regulate organ development, cell proliferation, angiogenesis, and other processes. By targeting this axis, 1H-pyrrolo[3,2-c]pyridine derivatives can influence these pathways, offering potential applications in regenerative medicine and developmental biology .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)7-5-11-8-2-3-10-4-6(7)8/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAACYBDGZPXTJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=C1C=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10719939 | |
| Record name | Methyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10719939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1353101-49-1 | |
| Record name | Methyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10719939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




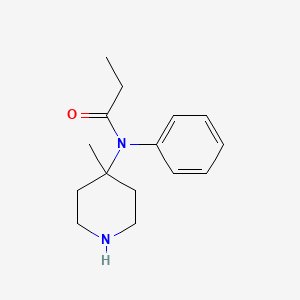
![4-Chlorofuro[3,2-c]pyridine hydrochloride](/img/structure/B1506680.png)
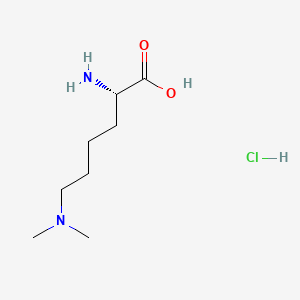
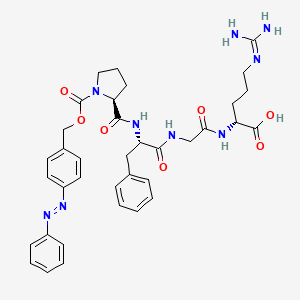
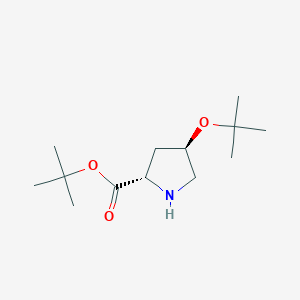
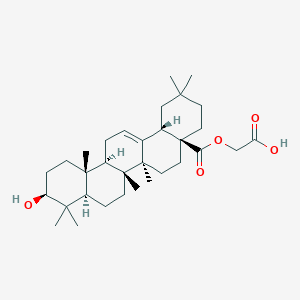
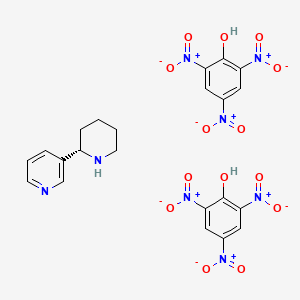
![[tert-Butyl(2-methylbutan-2-yl)amino]oxidanyl](/img/structure/B1506701.png)
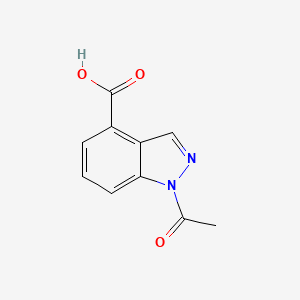

![Acetic acid, [[(phenylmethoxy)carbonyl]amino](tetrahydro-4H-pyran-4-ylidene)-, methyl ester](/img/structure/B1506705.png)

